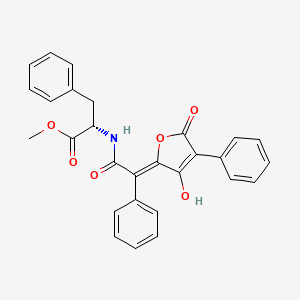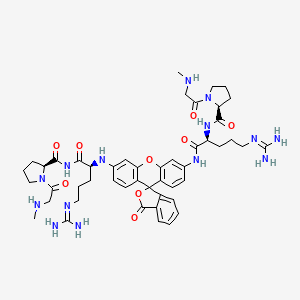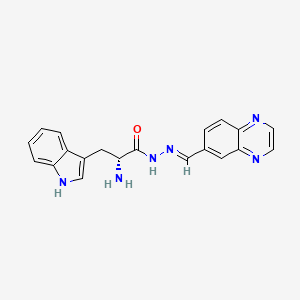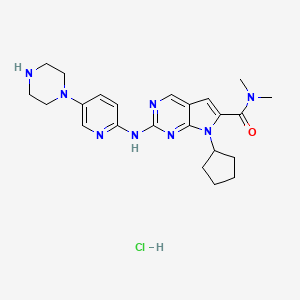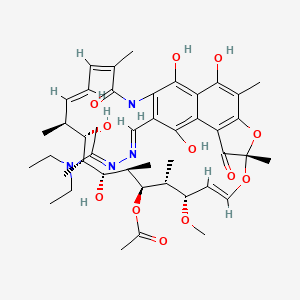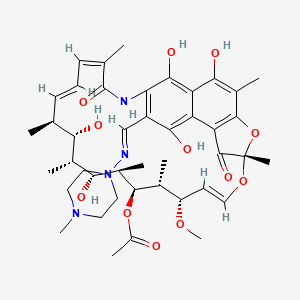
ROCK-IN-(R)14f
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROCK-IN-(R)14f is a potent ROCK inhibitor.
Scientific Research Applications
1. Theoretical Aspects of Rock-Magnetism
- Study : Neel (1955) explored the magnetic properties of rocks, particularly focusing on ferrimagnetism and the behavior of single and multi-domain particles in rocks.
- Relevance : This study provides theoretical insights into the magnetic properties of rocks, which could be relevant in understanding the magnetic behavior of specific compounds like ROCK-IN-(R)14f.
- Neel (1955).
2. Cosmic Ray Labeling of Erosion Surfaces
- Study : Lal (1991) measured in situ cosmogenic radionuclides in natural exposed rock surfaces to study their production and rock erosion rates.
- Relevance : Understanding the interaction of cosmic rays with rock surfaces can provide insights into the erosion and aging processes, which might be relevant for the study of specific rock-related compounds.
- Lal (1991).
3. Prediction of Rock Strength Using Neural Networks
- Study : Sharma, Vishal, & Singh (2017) used artificial intelligence to predict the unconfined compressive strength of rocks.
- Relevance : The application of AI in predicting rock strength can be relevant in understanding the mechanical properties of specific rock compounds.
- Sharma, Vishal, & Singh (2017).
4. ROCKs: Multifunctional Kinases in Cell Behaviour
- Study : Riento & Ridley (2003) discussed Rho kinases (ROCKs) and their role in cell motility and various physiological and pathological states.
- Relevance : While not directly related to this compound, this study provides insights into the broader family of ROCK kinases, which may be relevant in understanding the biological implications of this compound.
- Riento & Ridley (2003).
properties
CAS RN |
1342277-77-3 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.43 |
IUPAC Name |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
InChI Key |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



